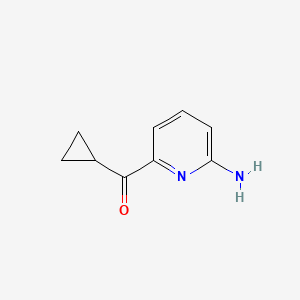amine](/img/structure/B13583639.png)
[(3,3-Dimethylcyclohexyl)methyl](methyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,3-Dimethylcyclohexyl)methylamine is an organic compound that belongs to the class of amines It is characterized by a cyclohexane ring substituted with a dimethyl group and a methylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethylcyclohexyl)methylamine typically involves the reaction of 3,3-dimethylcyclohexanone with methylamine. The reaction is usually carried out under controlled conditions to ensure high yield and purity. The process involves the following steps:
Formation of the intermediate: 3,3-dimethylcyclohexanone is reacted with methylamine in the presence of a catalyst such as sodium borohydride.
Reduction: The intermediate is then reduced to form (3,3-Dimethylcyclohexyl)methylamine.
Industrial Production Methods
In an industrial setting, the production of (3,3-Dimethylcyclohexyl)methylamine may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Common industrial methods include:
Catalytic hydrogenation: Using a metal catalyst such as palladium or platinum.
High-pressure reactors: To facilitate the reaction at elevated temperatures and pressures.
Analyse Des Réactions Chimiques
Types of Reactions
(3,3-Dimethylcyclohexyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: It can be reduced further to form simpler amines.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation products: Include oxides and other oxygenated derivatives.
Reduction products: Include simpler amines and hydrocarbons.
Substitution products: Include alkylated or acylated amines.
Applications De Recherche Scientifique
(3,3-Dimethylcyclohexyl)methylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (3,3-Dimethylcyclohexyl)methylamine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved may include:
Receptor binding: Interaction with specific receptors on cell surfaces.
Enzyme inhibition: Inhibition of key enzymes involved in metabolic pathways.
Signal transduction: Modulation of intracellular signaling pathways.
Comparaison Avec Des Composés Similaires
(3,3-Dimethylcyclohexyl)methylamine can be compared with other similar compounds, such as:
N,N-Dimethylcyclohexylamine: Similar structure but with different substituents.
Cyclohexyldimethylamine: Another related compound with a cyclohexane ring.
Dimethylaminocyclohexane: A compound with similar functional groups but different arrangement.
Uniqueness
(3,3-Dimethylcyclohexyl)methylamine is unique due to its specific structural features, which confer distinct chemical and physical properties. Its unique arrangement of functional groups makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H21N |
|---|---|
Poids moléculaire |
155.28 g/mol |
Nom IUPAC |
1-(3,3-dimethylcyclohexyl)-N-methylmethanamine |
InChI |
InChI=1S/C10H21N/c1-10(2)6-4-5-9(7-10)8-11-3/h9,11H,4-8H2,1-3H3 |
Clé InChI |
UXRLWKZOLCXLOE-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC(C1)CNC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


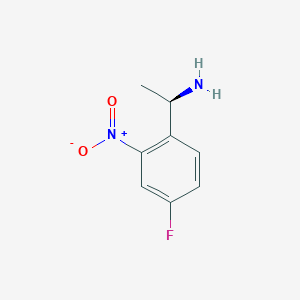
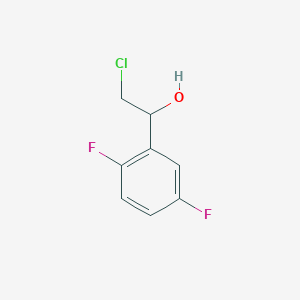
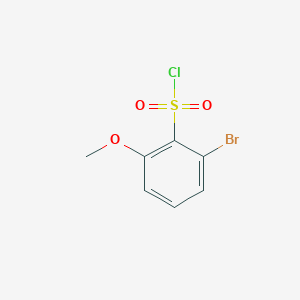
amine](/img/structure/B13583580.png)
![2-Benzyloxycarbonyl-5-tert-butoxycarbonyl-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13583590.png)
![tert-butylN-[2-(4-amino-3-methoxyphenyl)propan-2-yl]carbamate](/img/structure/B13583595.png)
![N-{3-[4-(6-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)piperidin-1-yl]-3-oxopropyl}prop-2-enamide](/img/structure/B13583598.png)
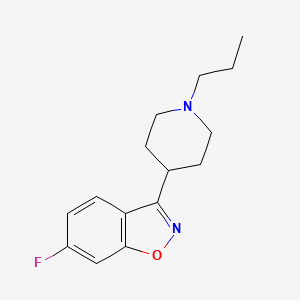
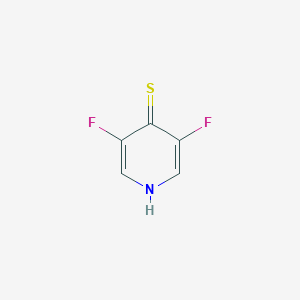
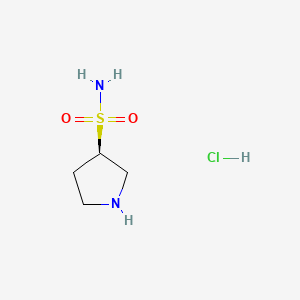
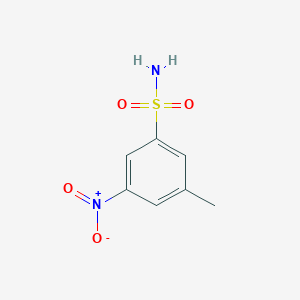
aminehydrochloride](/img/structure/B13583647.png)
![(1r)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)ethan-1-amine](/img/structure/B13583650.png)
